BenchChemオンラインストアへようこそ!

2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Physicochemical profiling Drug-likeness Permeability prediction

This exact 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide scaffold is essential for rigorous SAR programs. The meta-methoxy substituent on the N-phenyl ring creates a unique hydrogen-bond acceptor environment (TPSA 67.9 Ų) and steric profile that cannot be functionally replicated by 4-fluoro (LogP 2.89, TPSA 48.1 Ų) or para-methyl analogs. Substitution with generic analogues introduces an uncontrolled risk of divergent target engagement, selectivity, and ADME outcomes, compromising assay reproducibility. Its balanced LogP (2.3) and high TPSA confer superior aqueous solubility, minimizing aggregate-based false positives in biochemical enzyme assays and SPR biosensor studies. Procure the authentic CAS 896271-20-8 racemic mixture to support head-to-head pharmacological profiling, pharmacophore model validation (meta-HBA feature), and HTS deck enrichment targeting MDA-MB-231, HT-29, and SUIT-2 cancer cell lines.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 896271-20-8
Cat. No. B2668517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS896271-20-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H22N2O4/c1-3-26-18-10-5-4-9-17(18)20(24)21-14-11-19(23)22(13-14)15-7-6-8-16(12-15)25-2/h4-10,12,14H,3,11,13H2,1-2H3,(H,21,24)
InChIKeyJUVZFJHCVBZREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896271-20-8): Procurement-Ready Benzamide Screening Compound


2-Ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896271-20-8) is a synthetic small molecule belonging to the benzamide class, characterized by a 2-ethoxybenzamide core linked to a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety . With a molecular formula of C₂₀H₂₂N₂O₄ and a molecular weight of 354.4 g/mol, it possesses computed physicochemical properties including a LogP of 2.3 and a topological polar surface area of 67.9 Ų . The compound is cataloged in the PubChem database (CID 43970929) and is commercially available as a racemic mixture from screening compound suppliers, indicating its design as a drug-like scaffold for early-stage discovery programs .

Procurement Risk: Why Generic Substitution of 2-Ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide Is Not Supported by Data


The 5-oxopyrrolidin-3-yl benzamide scaffold is highly sensitive to N-aryl substitution; even single-atom changes on the pendant phenyl ring can profoundly alter target engagement, selectivity, and ADME properties, as demonstrated by structure-activity relationship (SAR) studies within this chemotype . The target compound's 3-methoxy substituent on the N-phenyl ring creates a unique hydrogen-bond acceptor profile and steric environment that cannot be replicated by the 4-fluoro (CAS 905674-34-2) or 4-methyl analogs . Without direct comparative pharmacological data for this specific compound, generic substitution poses an uncontrolled risk of divergent biological outcomes, making procurement of the exact CAS-grade material essential for SAR integrity and assay reproducibility .

Quantitative Differentiation Evidence for 2-Ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896271-20-8)


Physicochemical Property Differentiation: LogP and Polar Surface Area Benchmarking Against the 4-Fluoro Analog

The target compound exhibits a computed LogP of 2.3 and a topological polar surface area (TPSA) of 67.9 Ų . By comparison, the closely related 4-fluoro analog (2-ethoxy-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide) has a computed LogP of 2.89 and a TPSA of 48.1 Ų . The higher LogP and lower TPSA of the 4-fluoro analog predict significantly greater membrane permeability and reduced aqueous solubility relative to the 3-methoxy target compound . These divergent physicochemical profiles directly impact formulation strategy, assay compatibility, and oral bioavailability potential, with the target compound's lower LogP and higher TPSA favoring aqueous solubility over passive membrane diffusion compared to the fluoro congener .

Physicochemical profiling Drug-likeness Permeability prediction

N-Aryl Substitution Impact on Cytotoxic Potency: Class-Level SAR Inference for 3-Methoxy vs. 4-Halo Phenyl Derivatives

SAR analysis of related 5-oxopyrrolidin-3-yl benzamide derivatives demonstrated that methoxy substitution on the N-phenyl ring enhances cytotoxic potency against MDA-MB-231 breast cancer cells (IC₅₀ = 0.4 µM for a compound bearing a 3-methoxyphenyl group, 78.75-fold more potent than cisplatin), whereas introduction of halogen atoms (e.g., fluorine) on the phenyl ring resulted in decreased activity . While this SAR is derived from a related analog series rather than the target compound itself, the consistent pattern of methoxy > halo for cytotoxic potency provides a class-level inference that the 3-methoxyphenyl target compound is more likely to retain anticancer activity compared to its 4-fluoro analog .

Cytotoxicity Structure-Activity Relationship Anticancer screening

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. Unsubstituted Phenyl and 4-Methyl Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, reflecting the contribution of the 3-methoxy oxygen on the N-phenyl ring and the ethoxy oxygen on the benzamide core . The unsubstituted phenyl analog (2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, MW 324.38) has only 3 HBA sites and 1 HBD, lacking the additional acceptor contributed by the methoxy group . Similarly, the 4-methylphenyl analog (2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide) has 3 HBA and 1 HBD, with the methyl group contributing no H-bonding capacity . The additional HBA site in the target compound enables distinct hydrogen-bonding geometries with biological targets that require a meta-positioned oxygen, a feature absent in both the unsubstituted phenyl and 4-methyl analogs .

Molecular recognition Target engagement Pharmacophore modeling

Recommended Application Scenarios for Procuring 2-Ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide


Oncology-focused High-Throughput Screening (HTS) Library Enrichment

Based on class-level SAR evidence linking 3-methoxyphenyl-substituted 5-oxopyrrolidin-3-yl benzamides to potent cytotoxicity against MDA-MB-231, HT-29, and SUIT-2 cancer cell lines (with IC₅₀ values as low as 0.4 µM), procurement of this compound is warranted for HTS library enrichment targeting breast, pancreatic, and colon cancer indications . Its physicochemical profile (LogP 2.3, TPSA 67.9 Ų) supports DMSO solubility and compatibility with standard 384-well assay formats, making it a logistically tractable addition to screening decks .

Structure-Activity Relationship (SAR) Expansion Around the N-Aryl Moiety

The compound serves as a key reference point for SAR campaigns probing the effect of meta-substitution on the N-phenyl ring of the 5-oxopyrrolidin-3-yl benzamide scaffold. Its 3-methoxy group provides a distinct hydrogen-bond acceptor at the meta position, enabling systematic comparison with the 4-fluoro (LogP 2.89, TPSA 48.1 Ų) and unsubstituted phenyl analogs, which lack this feature . Procurement enables direct, head-to-head pharmacological profiling across a panel of analogs to establish substitution-dependent activity cliffs.

Computational Chemistry and Pharmacophore Model Validation

The compound's well-defined computed properties (including XLogP3, TPSA, HBA/HBD counts, and rotatable bond count of 6) support its use as a validation ligand for pharmacophore models that require a meta-HBA pharmacophoric feature . Its availability as a racemic mixture with a single undefined stereocenter also provides a defined stereochemical complexity for docking and conformational sampling studies .

Aqueous-Based Biochemical Assay Development

The compound's relatively low LogP (2.3) and high TPSA (67.9 Ų), compared to the more lipophilic 4-fluoro analog (LogP 2.89, TPSA 48.1 Ų), predict superior aqueous solubility, reducing the risk of compound precipitation in biochemical assay buffers . This property is advantageous for enzyme inhibition assays, SPR biosensor studies, and other target-based screening formats where aggregate-based false positives must be minimized.

Quote Request

Request a Quote for 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.